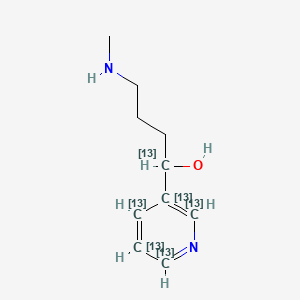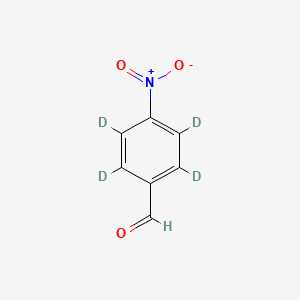
N-Boc-S-tritylcystein-N-methoxy-N-methylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a synthetic compound with the molecular formula C29H34N2O4S and a molecular weight of 506.66 g/mol . It is primarily used in proteomics research and organic synthesis . The compound is characterized by its crystalline appearance and solubility in solvents such as dichloromethane, ethyl acetate, and methanol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide typically involves the protection of cysteine with a trityl group and the subsequent introduction of a Boc (tert-butoxycarbonyl) group . The methoxy and methylamide groups are then added through specific reaction conditions that ensure the stability and purity of the final product . The detailed synthetic route may involve multiple steps, including protection, deprotection, and coupling reactions, each requiring precise control of temperature, pH, and reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and adhering to safety and environmental regulations .
化学反应分析
Types of Reactions
N-Boc-S-tritylcystein-N-methoxy-N-methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The trityl and Boc protecting groups can be selectively removed or substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学研究应用
N-Boc-S-tritylcystein-N-methoxy-N-methylamide has several applications in scientific research:
作用机制
The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc and trityl groups provide stability and protect the reactive sites of the molecule, allowing it to participate in various biochemical reactions without undergoing premature degradation . The methoxy and methylamide groups may enhance the compound’s solubility and facilitate its interaction with target molecules .
相似化合物的比较
Similar Compounds
N-Boc-cysteine: Similar in structure but lacks the trityl and methoxy groups.
N-Boc-S-tritylcysteine: Similar but does not have the methoxy and methylamide groups.
N-Boc-S-methylcysteine: Lacks the trityl and methoxy groups.
Uniqueness
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is unique due to the presence of both the trityl and Boc protecting groups, as well as the methoxy and methylamide functionalities. This combination of groups provides enhanced stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)/t25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCGNIONQKAWQY-RUZDIDTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676271 |
Source


|
| Record name | tert-Butyl {(2S)-1-[methoxy(methyl)amino]-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-38-2 |
Source


|
| Record name | tert-Butyl {(2S)-1-[methoxy(methyl)amino]-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)




![3-[2-N-(Biotinyl)aminoethyldithio]propanoic Acid](/img/structure/B561866.png)
![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)



![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
![(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561878.png)
